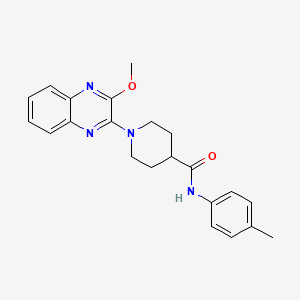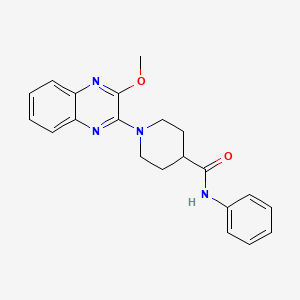![molecular formula C26H22N2O3S B6556022 N-[3-(furan-2-yl)propyl]-8-methoxy-3-phenylthieno[3,2-c]quinoline-2-carboxamide CAS No. 1040633-54-2](/img/structure/B6556022.png)
N-[3-(furan-2-yl)propyl]-8-methoxy-3-phenylthieno[3,2-c]quinoline-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(furan-2-yl)propyl]-8-methoxy-3-phenylthieno[3,2-c]quinoline-2-carboxamide (N-FPCQ) is a compound that has recently been studied for its potential applications in scientific research, including its ability to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). N-FPCQ is a member of the quinoline family, which is a group of compounds that are derived from the aromatic plant alkaloid quinoline. N-FPCQ is a synthetic derivative of quinoline and has been found to possess anti-inflammatory and anti-cancer properties.
Wirkmechanismus
N-[3-(furan-2-yl)propyl]-8-methoxy-3-phenylthieno[3,2-c]quinoline-2-carboxamide has been found to inhibit the enzyme cyclooxygenase-2 (COX-2). This enzyme is responsible for the production of prostaglandins, molecules that are involved in the regulation of inflammation and other physiological processes. N-[3-(furan-2-yl)propyl]-8-methoxy-3-phenylthieno[3,2-c]quinoline-2-carboxamide binds to the active site of the enzyme and prevents it from catalyzing the production of prostaglandins. This inhibition of COX-2 results in a reduction in inflammation and other physiological processes.
Biochemical and Physiological Effects
N-[3-(furan-2-yl)propyl]-8-methoxy-3-phenylthieno[3,2-c]quinoline-2-carboxamide has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Inhibition of COX-2 has been found to reduce inflammation and may have potential applications in the treatment of various inflammatory diseases. In addition, N-[3-(furan-2-yl)propyl]-8-methoxy-3-phenylthieno[3,2-c]quinoline-2-carboxamide has been found to have anti-cancer properties, as it has been found to inhibit the growth of certain types of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-[3-(furan-2-yl)propyl]-8-methoxy-3-phenylthieno[3,2-c]quinoline-2-carboxamide has several advantages and limitations for use in laboratory experiments. One advantage is that it is a synthetic compound, so it is relatively easy to synthesize and isolate. In addition, it has been found to have anti-inflammatory and anti-cancer properties, which make it a useful tool for studying these processes. However, N-[3-(furan-2-yl)propyl]-8-methoxy-3-phenylthieno[3,2-c]quinoline-2-carboxamide is a relatively new compound and its effects are still being studied, so there is still much to be learned about its potential applications.
Zukünftige Richtungen
The potential applications of N-[3-(furan-2-yl)propyl]-8-methoxy-3-phenylthieno[3,2-c]quinoline-2-carboxamide are still being studied, and there are many possible future directions for research. One potential direction is to further study the effects of N-[3-(furan-2-yl)propyl]-8-methoxy-3-phenylthieno[3,2-c]quinoline-2-carboxamide on inflammation and other physiological processes. Another potential direction is to investigate the potential therapeutic applications of N-[3-(furan-2-yl)propyl]-8-methoxy-3-phenylthieno[3,2-c]quinoline-2-carboxamide, such as its use in the treatment of inflammatory diseases and cancer. In addition, further research could be conducted to explore the potential interactions between N-[3-(furan-2-yl)propyl]-8-methoxy-3-phenylthieno[3,2-c]quinoline-2-carboxamide and other compounds, as well as its potential toxicity. Finally, further research could be conducted to explore the potential therapeutic applications of N-[3-(furan-2-yl)propyl]-8-methoxy-3-phenylthieno[3,2-c]quinoline-2-carboxamide in combination with other drugs or compounds.
Synthesemethoden
N-[3-(furan-2-yl)propyl]-8-methoxy-3-phenylthieno[3,2-c]quinoline-2-carboxamide can be synthesized using a variety of methods. One method involves the reaction of 8-methoxy-3-phenylthieno[3,2-c]quinoline-2-carboxylic acid with furan-2-ylpropyl bromide in the presence of sodium hydroxide. This reaction results in the formation of N-[3-(furan-2-yl)propyl]-8-methoxy-3-phenylthieno[3,2-c]quinoline-2-carboxamide, which can be isolated and purified using standard chromatographic techniques.
Wissenschaftliche Forschungsanwendungen
N-[3-(furan-2-yl)propyl]-8-methoxy-3-phenylthieno[3,2-c]quinoline-2-carboxamide has been studied for its potential applications in scientific research. It has been found to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, molecules that are involved in the regulation of inflammation and other physiological processes. Inhibition of COX-2 has been found to reduce inflammation and may have potential applications in the treatment of various inflammatory diseases.
Eigenschaften
IUPAC Name |
N-[3-(furan-2-yl)propyl]-8-methoxy-3-phenylthieno[3,2-c]quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O3S/c1-30-19-11-12-22-20(15-19)24-21(16-28-22)23(17-7-3-2-4-8-17)25(32-24)26(29)27-13-5-9-18-10-6-14-31-18/h2-4,6-8,10-12,14-16H,5,9,13H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKCLIWYKOJUPBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C3C(=CN=C2C=C1)C(=C(S3)C(=O)NCCCC4=CC=CO4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B6555939.png)
![5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B6555948.png)
![5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B6555954.png)
![5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B6555960.png)
![5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B6555963.png)
![3-{5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B6555966.png)
![3-(2H-1,3-benzodioxol-5-yl)-5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B6555967.png)


![8-methoxy-N-(3-methoxypropyl)-3-phenylthieno[3,2-c]quinoline-2-carboxamide](/img/structure/B6555997.png)
![8-methoxy-N-(2-methoxyethyl)-3-phenylthieno[3,2-c]quinoline-2-carboxamide](/img/structure/B6556004.png)
![N-(3,4-difluorophenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide](/img/structure/B6556017.png)
![N-(4-chlorophenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide](/img/structure/B6556020.png)
![N-(3,4-difluorophenyl)-3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B6556029.png)